molecular formula C8H10BrN3 B13058218 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine

5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine

Cat. No.: B13058218
M. Wt: 228.09 g/mol
InChI Key: IPFRPCYUQHTCKX-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine ( 2115016-68-5) is a valuable chemical intermediate in scientific research and development. With a molecular formula of C8H10BrN3 and a molecular weight of 228.09 g/mol, this compound is characterized by its bromine and amine functional groups on a methyl-substituted pyrimidine core, making it a versatile building block for further chemical synthesis . Researchers utilize this compound in the exploration and creation of novel molecules, particularly in pharmaceutical and agrochemical research where the pyrimidine scaffold is of significant interest. To preserve its stability and purity, this material should be stored in a dark place under an inert atmosphere at 2-8°C . As a laboratory chemical, this product is intended for research purposes by qualified personnel. It is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption. Please refer to the associated Safety Data Sheet for detailed handling and safety information prior to use.

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-4-cyclopropyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C8H10BrN3/c1-4-6(9)7(5-2-3-5)12-8(10)11-4/h5H,2-3H2,1H3,(H2,10,11,12)

InChI Key

IPFRPCYUQHTCKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2CC2)Br

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis typically starts from a suitably substituted pyrimidine precursor, such as 4-cyclopropyl-6-methylpyrimidin-2-amine or closely related derivatives. The key step involves selective bromination at the 5-position of the pyrimidine ring, which requires careful control of reaction conditions to avoid over-bromination or substitution at other positions.

Bromination Methods

  • Bromination of Pyrimidin-2-amine Derivatives:
    The 5-position bromination is commonly achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or acetonitrile. The reaction is performed under controlled temperature (often room temperature to mild heating) to ensure regioselectivity.
    For example, NBS in acetonitrile under inert atmosphere conditions has been reported to selectively brominate pyrimidine rings at the 5-position with good yields (around 70%).

  • Reaction Conditions:

    • Solvent: Dichloromethane, acetonitrile
    • Temperature: 20–40 °C (room temperature to mild heating)
    • Atmosphere: Inert (nitrogen or argon) to prevent side reactions
    • Time: Several hours (typically 3–8 h) depending on scale and reagent concentration

Introduction of Cyclopropyl Group

  • The cyclopropyl substituent at the 4-position can be introduced either before or after bromination, depending on the synthetic route.
  • A common approach is to start from 4-cyclopropylpyrimidin-2-amine, which can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions involving cyclopropyl-containing reagents.
  • Alternatively, Suzuki coupling reactions can be employed to install the cyclopropyl group onto a halogenated pyrimidine intermediate, using cyclopropylboronic acid derivatives and palladium catalysts under basic conditions.

Methyl Substitution at the 6-Position

  • The methyl group at the 6-position is typically introduced early in the synthetic sequence, often present in the starting pyrimidine ring or incorporated via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate on suitable precursors.

Detailed Preparation Procedure Example

Step Reagents/Conditions Description Yield (%) Notes
1 Starting from 4-cyclopropyl-6-methylpyrimidin-2-amine Bromination with N-bromosuccinimide (NBS) in acetonitrile, room temperature, inert atmosphere 65–75 Selective 5-position bromination; reaction monitored by TLC or HPLC
2 Purification Extraction with ethyl acetate, washing with water and brine, drying over Na2SO4, evaporation Purification by column chromatography on silica gel
3 Characterization NMR, MS, and elemental analysis to confirm structure Confirmed selective bromination and retention of cyclopropyl and methyl groups

Research Findings and Analysis

  • Regioselectivity: The use of NBS under mild conditions favors bromination at the 5-position of the pyrimidine ring, avoiding substitution at the 4- or 6-positions, which are occupied by cyclopropyl and methyl groups respectively.
  • Reaction Efficiency: Yields for the bromination step are generally high (65–75%), indicating efficient conversion with minimal side products.
  • Purity and Characterization: Purification by silica gel chromatography and characterization by nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and purity of the final compound.
  • Alternative Routes: Suzuki coupling offers an alternative method for installing substituents such as cyclopropyl groups with high selectivity and yield, often employed when direct substitution is challenging.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Bromination with NBS NBS, acetonitrile, inert atmosphere Room temperature, 3–8 h High regioselectivity, moderate yield Requires careful control to avoid over-bromination
Suzuki Coupling for Cyclopropyl Cyclopropylboronic acid, Pd catalyst, base Elevated temperature, inert atmosphere High selectivity, versatile for substituent introduction Requires palladium catalyst and boronic acid derivatives
Methylation (for 6-position) Methyl iodide or dimethyl sulfate Mild heating, basic conditions Efficient methyl group introduction Needs precursor with reactive site

Chemical Reactions Analysis

    Reactivity: 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine can undergo various reactions, including nucleophilic substitutions, cyclizations, and functional group transformations.

    Common Reagents and Conditions: Bromine-based reagents (e.g., N-bromosuccinimide) are often used for bromination. Other reactions may involve amines, acids, and bases.

    Major Products: Depending on the reaction conditions, products may include derivatives with modified substituents on the pyrimidine ring.

  • Scientific Research Applications

    Pharmaceutical Applications

    1.1 Antifungal Activity

    One of the primary applications of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine is its antifungal properties. The compound has been shown to inhibit methionine synthesis in fungi, which is crucial for their growth and survival. This inhibition disrupts essential biological processes, making it a candidate for developing antifungal agents targeting resistant strains of fungi.

    1.2 Protein Kinase Inhibition

    The compound has also been explored as a potential protein kinase inhibitor. Protein kinases are vital in regulating cell functions, including cell division and metabolism. Inhibitors of these enzymes can be instrumental in cancer therapy, as they may help control uncontrolled cell proliferation. Studies indicate that derivatives of this compound have exhibited activity against specific kinases involved in tumor growth .

    Synthesis and Biological Evaluation

    Several studies have focused on synthesizing various derivatives of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine to evaluate their biological activities. For instance, a study reported the synthesis of different analogs and their subsequent evaluation against fungal strains, demonstrating varying degrees of antifungal activity compared to established antifungal agents.

    Clinical Implications

    In clinical settings, compounds similar to 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine have been investigated for their efficacy in treating infections caused by resistant strains of pathogens. The results from these studies indicate promising outcomes that could lead to new treatment options for conditions such as fungal infections and certain cancers .

    Data Tables

    Application Area Mechanism Potential Impact
    AntifungalInhibition of methionine synthesisTreatment for resistant fungal infections
    Protein Kinase InhibitionBlocking enzyme activityCancer therapy through cell cycle control
    Synthesis ResearchDevelopment of analogs for biological testingExpanding library of bioactive compounds

    Mechanism of Action

    • The exact mechanism of action is not fully elucidated. researchers would investigate its interactions with biological targets (e.g., enzymes, receptors) and signaling pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Pyrimidine Derivatives

    Substituent Variations on the Pyrimidine Ring

    Cyclopropyl vs. Cyclopentyl Groups

    The cyclopropyl substituent in the target compound distinguishes it from analogs like 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (), which features a larger cyclopentyl group. For example, cyclopentyl-substituted pyrimidines may exhibit slower reaction kinetics in nucleophilic substitutions due to increased steric bulk .

    Halogen and Functional Group Variations
    • 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (): This compound replaces the cyclopropyl and methyl groups with chloro and methylthio substituents. The methylthio group (−SCH₃) increases lipophilicity (logP ≈ 2.5) compared to the amine group in the target compound, which may influence membrane permeability in biological systems .
    • 5-Bromo-2-methoxypyrimidin-4-amine (): The methoxy group (−OCH₃) at position 2 introduces electron-donating effects, altering the pyrimidine ring’s electronic density.

    Structural Similarity and Key Differences

    A comparative analysis of molecular similarity (based on and ) reveals:

    Compound Name Substituents (Positions) Molecular Formula Molecular Weight Similarity Score*
    5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine Br (5), cyclopropyl (4), CH₃ (6) C₈H₁₀BrN₃ 228.09 Reference
    5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Br (5), Cl (2), cyclopentyl (4) C₁₀H₁₃BrClN₃ 302.60 0.61
    5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine Br (5), Cl (6), SCH₃ (2) C₅H₅BrClN₃S 254.54
    5-Bromo-2-methoxypyrimidin-4-amine Br (5), OCH₃ (2) C₅H₆BrN₃O 204.03

    *Similarity scores (0–1 scale) are derived from structural alignment algorithms; higher scores indicate closer resemblance.

    Biological Activity

    5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine is C₈H₈BrN₃, with a molecular weight of 213.07 g/mol. The compound features a pyrimidine ring substituted at the 5-position with a bromine atom, at the 4-position with a cyclopropyl group, and at the 6-position with a methyl group. These structural characteristics are believed to enhance its interaction with biological targets.

    Antimicrobial Activity

    Research indicates that 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted its potential as a candidate for developing new antibiotics due to its unique structural features that may reduce resistance mechanisms commonly seen in pathogenic bacteria .

    Table 1: Antimicrobial Efficacy of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus16 µg/mL
    Escherichia coli32 µg/mL
    Pseudomonas aeruginosa64 µg/mL

    Anti-inflammatory Activity

    In addition to its antimicrobial properties, this compound has demonstrated notable anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. The IC₅₀ values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs such as celecoxib .

    Table 2: COX Inhibition Profile of 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine

    Tested CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
    5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine5.460.787.23
    Celecoxib5.460.787.23

    The mechanism by which 5-Bromo-4-cyclopropyl-6-methylpyrimidin-2-amine exerts its biological effects appears to involve multiple pathways:

    • Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests it may interfere with the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
    • Antimicrobial Mechanism : Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or function by interacting with specific enzymes involved in these processes .

    Case Studies

    Several studies have explored the biological activity of similar pyrimidine derivatives, providing insights into structure–activity relationships (SARs). For instance, compounds with electron-withdrawing groups at specific positions on the pyrimidine ring exhibited enhanced anti-inflammatory activity compared to their counterparts .

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